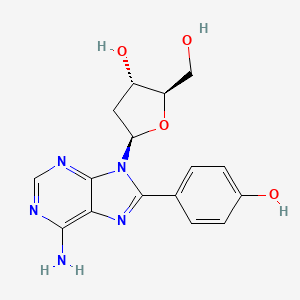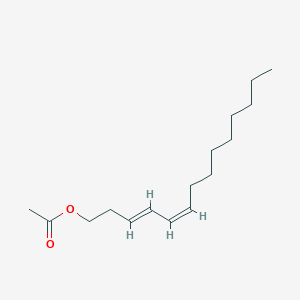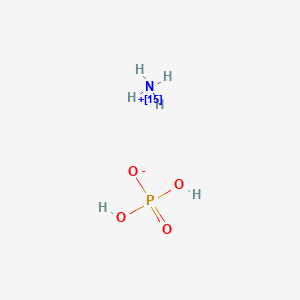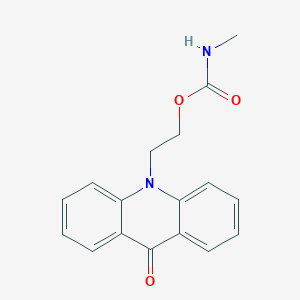![molecular formula C16H14N4O4S B12935568 N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 63776-59-0](/img/structure/B12935568.png)
N-{4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a 1,3,4-oxadiazole ring, a sulfonamide group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.
Introduction of the sulfonamide group: The oxadiazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Attachment of the acetamide group: Finally, the sulfonamide derivative is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.
Mécanisme D'action
The mechanism of action of N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the oxadiazole ring and the aromatic systems, affecting its performance in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea: This compound is structurally similar but contains a benzoyl urea group instead of the sulfonamide and acetamide groups.
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide: This compound features a diphenylphosphinic amide group, offering different electronic properties.
Uniqueness
N-(4-(N-(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfonamide and acetamide groups, along with the oxadiazole ring, provides a versatile scaffold for further functionalization and application in various fields.
Propriétés
Numéro CAS |
63776-59-0 |
|---|---|
Formule moléculaire |
C16H14N4O4S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O4S/c1-11(21)17-13-7-9-14(10-8-13)25(22,23)20-16-19-18-15(24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,21)(H,19,20) |
Clé InChI |
GUQIGCAFRIDOQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(methylamino)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12935486.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B12935512.png)


![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935529.png)


![tert-Butyl 3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12935547.png)


